(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride -

(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride

Catalog Number: EVT-5657646
CAS Number:
Molecular Formula: C13H13Cl3N2
Molecular Weight: 303.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis protocols for this particular compound are not available in the provided literature, general methods for synthesizing benzylamines often involve reacting a benzyl halide (like 2,6-dichlorobenzyl chloride) with a primary amine (like 3-pyridinylmethylamine) in the presence of a base. [] The resulting secondary amine can then be converted to its hydrochloride salt using hydrochloric acid.

Applications

This compound is primarily known for its use in studying the alpha(2C)-adrenoceptor, a subtype of alpha(2)-adrenoceptors involved in various physiological processes like blood pressure regulation and pain perception. [] Researchers have utilized (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride in binding studies to characterize the affinity and selectivity of different ligands towards the alpha(2C)-adrenoceptor. [] These investigations contribute to developing potential therapeutic agents targeting this receptor subtype.

    • Compound Description: This compound serves as a key starting material for synthesizing various N-(5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole-2-yl)-3,4,5-substituted benzamide derivatives, which are being investigated for potential biological activity [].
    • Compound Description: These derivatives are synthesized from 5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole-2-amine and are being investigated for potential biological activity [].

      Compound Description: This compound is an alanylyl analog of lidocaine, exhibiting promising type I antiarrhythmic activity [].

    • Relevance: While this compound doesn't share the same core structure as (2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride, it belongs to the lidocaine-like molecules category, which are characterized by their conformational preferences around Cα-C(O) and Cα-N(ring) bonds, particularly in their protonated forms []. These conformational features are relevant for their interaction with potential receptors of type I antiarrhythmics. This information can be useful in understanding the structural features that contribute to biological activity in similar molecules.
    • Compound Description: This compound, along with its hydrochloride hemihydrate form, is studied for its geometrical properties as part of a broader investigation into lidocaine-like molecules [].

      Compound Description: This compound is a low molecular weight Hsp70 inhibitor, displaying cytotoxic activity against L1210 leukemia and B16 melanoma, particularly when used in combination with cyclophosphamide [].

      Compound Description: This compound, another low molecular weight Hsp70 inhibitor, exhibits significant cytotoxic activity against L1210 leukemia and B16 melanoma, especially when used in combination with cyclophosphamide [].

      Compound Description: This low molecular weight Hsp70 inhibitor shows promising cytotoxic activity against L1210 leukemia and B16 melanoma, particularly when administered in combination with cyclophosphamide [].

      Compound Description: This compound is a potent PNP inhibitor. []

      Compound Description: This compound is another potent PNP inhibitor. []

    • Compound Description: GZ-11608 is a potent and selective VMAT2 inhibitor with improved hERG channel interaction compared to its predecessor, GZ-793A. It shows promise as a potential therapeutic for methamphetamine use disorder by decreasing methamphetamine sensitization, self-administration, and reinstatement of drug-seeking behavior. []

      Compound Description: GZ-11610 is a novel VMAT2 inhibitor with high selectivity over dopamine and serotonin transporters, nicotinic acetylcholine receptors, and importantly, hERG channels, suggesting low abuse liability and cardiotoxicity risk. This compound effectively inhibits the locomotor stimulant effects of methamphetamine, making it a promising candidate for treating methamphetamine use disorder. []

      Compound Description: This compound serves as a key intermediate in synthesizing olanexidine hydrochloride, an antimicrobial agent [].

      Compound Description: LY566332 acts as a selective positive allosteric modulator (PAM) of metabotropic glutamate 2 (mGlu2) receptors. In the context of Alzheimer's disease (AD), LY566332, although not inherently toxic, amplifies the neurotoxic effects of amyloid-β (Aβ) []. This effect is countered by the mGlu2/3 receptor antagonist LY341495, indicating a role for mGlu2 receptors in mediating Aβ toxicity. LY566332's action is dependent on the presence of neuronal mGlu2 receptors.

    • Compound Description: LY2389575 is a selective noncompetitive antagonist of mGlu3 receptors. When administered alone, it worsens Aβ-induced toxicity, and interestingly, it unmasks a neurotoxic effect of the dual mGlu2/3 receptor agonist LY379268, suggesting that the neuroprotective effects of LY379268 are primarily mediated by mGlu3 receptor activation []. This finding further underscores the importance of selectively targeting mGlu3 receptors, rather than dual mGlu2/3 receptor activation, for potential therapeutic benefits in AD.

      Compound Description: AMI acts as a potent inhibitor of heme-regulated inhibitor (HRI) kinase, an enzyme involved in the phosphorylation of eukaryotic initiation factor 2α (eIF2α). This phosphorylation event plays a crucial role in regulating protein synthesis, particularly under stress conditions. In the context of object recognition (OR) memory consolidation, AMI administration disrupts the learning-induced transient increase in phosphorylated eIF2α levels in the dorsal CA1 region of the hippocampus []. This disruption impairs OR memory retention, suggesting that HRI kinase activity and subsequent eIF2α phosphorylation are essential for memory consolidation processes.

      Compound Description: This compound exhibited high inhibition activity against Botrytis cinerea with 87.5% inhibition at 100 µg/mL [].

      Compound Description: This compound showed sufficient antifungal activities against Sclerotinia sclerotiorum with 86.6% –93.7% inhibitions at 100 µg/mL [].

      Compound Description: This compound also showed sufficient antifungal activities against Sclerotinia sclerotiorum with 86.6% –93.7% inhibitions at 100 µg/mL [].

      Compound Description: This compound, along with 4a, 4c, and 4d, belongs to a series of pyrimidine derivatives designed and synthesized for their potential antifungal properties. []

      Compound Description: This compound is a precursor used in the synthesis of a new polydentate Schiff-base oxime ligand. []

      Compound Description: BHT-920 is an α2-adrenoceptor agonist. It is used to characterize the postjunctional α2-adrenoceptor-mediated contractility in human saphenous vein. []

      Compound Description: UK14,304 is another α2-adrenoceptor agonist used in studying the contractile properties of human saphenous veins, specifically those mediated by postjunctional α2-adrenoceptors. []

      Compound Description: Oxymetazoline is a sympathomimetic amine and an α-adrenergic agonist. It is primarily used as a nasal decongestant due to its vasoconstrictive properties. []

      Compound Description: Phenylephrine is an α1-adrenergic receptor agonist, primarily used as a decongestant, but it can also have cardiovascular effects at higher doses. []

Properties

Product Name

(2,6-dichlorobenzyl)(3-pyridinylmethyl)amine hydrochloride

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride

Molecular Formula

C13H13Cl3N2

Molecular Weight

303.6 g/mol

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1-7,17H,8-9H2;1H

InChI Key

FJSZBVUABHYUQA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.